Lipophilicity vs N-Methylpyrrolidone
The calculated octanol-water partition coefficient (LogP) for 1-(2-hydroxypropyl)pyrrolidin-2-one is -0.0104 , indicating near-neutral lipophilicity. In contrast, N-methylpyrrolidone (NMP), a widely used pyrrolidone solvent, exhibits a LogP of approximately -0.40 . This difference of approximately 0.39 LogP units corresponds to a roughly 2.5-fold difference in partition coefficient, indicating that the target compound is less hydrophilic than NMP.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -0.0104 (calculated) |
| Comparator Or Baseline | N-methylpyrrolidone (NMP): -0.40 (calculated/experimental) |
| Quantified Difference | ΔLogP ≈ 0.39 units (target compound less hydrophilic) |
| Conditions | Octanol-water partition coefficient; calculated via computational methods |
Why This Matters
The difference in lipophilicity influences solvent selection for extraction and formulation, as well as the compound's ability to partition into lipid bilayers in biological systems.
